molecular formula C11H15NO B12838153 2,2-Dimethyl-4-(pyridin-4-yl)butanal

2,2-Dimethyl-4-(pyridin-4-yl)butanal

Cat. No.: B12838153
M. Wt: 177.24 g/mol
InChI Key: XBERQBYYQAQXBV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(pyridin-4-yl)butanal is an organic compound with the molecular formula C11H15NO It is characterized by a pyridine ring attached to a butanal chain with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(pyridin-4-yl)butanal typically involves the reaction of 4-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(pyridin-4-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 2,2-Dimethyl-4-(pyridin-4-yl)butanoic acid.

    Reduction: 2,2-Dimethyl-4-(pyridin-4-yl)butanol.

    Substitution: 2,2-Dimethyl-4-(4-bromopyridin-4-yl)butanal.

Scientific Research Applications

2,2-Dimethyl-4-(pyridin-4-yl)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-(pyridin-4-yl)butanal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in biological systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(pyridin-2-yl)butanal
  • 2,2-Dimethyl-4-(pyridin-3-yl)butanal

Uniqueness

2,2-Dimethyl-4-(pyridin-4-yl)butanal is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules. The presence of two methyl groups at the second carbon position also imparts steric hindrance, affecting its overall behavior in chemical reactions.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,2-dimethyl-4-pyridin-4-ylbutanal

InChI

InChI=1S/C11H15NO/c1-11(2,9-13)6-3-10-4-7-12-8-5-10/h4-5,7-9H,3,6H2,1-2H3

InChI Key

XBERQBYYQAQXBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=NC=C1)C=O

Origin of Product

United States

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